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1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea

Kinase inhibition Structure-activity relationship FGFR

1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea is a synthetic substituted urea derivative belonging to the pyrimidinyl aryl urea class, characterized by a 3-chloro-4-methylphenyl group linked via a urea bridge to a 2-(dimethylamino)pyrimidin-4-yl moiety. This class is widely explored as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) and other tyrosine kinases.

Molecular Formula C15H18ClN5O
Molecular Weight 319.79
CAS No. 1797621-13-6
Cat. No. B2847460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea
CAS1797621-13-6
Molecular FormulaC15H18ClN5O
Molecular Weight319.79
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)Cl
InChIInChI=1S/C15H18ClN5O/c1-10-4-5-11(8-13(10)16)20-15(22)18-9-12-6-7-17-14(19-12)21(2)3/h4-8H,9H2,1-3H3,(H2,18,20,22)
InChIKeySZMIUDKCNZLYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea (CAS 1797621-13-6): Procurement-Relevant Chemical Profile


1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea is a synthetic substituted urea derivative belonging to the pyrimidinyl aryl urea class, characterized by a 3-chloro-4-methylphenyl group linked via a urea bridge to a 2-(dimethylamino)pyrimidin-4-yl moiety [1]. This class is widely explored as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) and other tyrosine kinases [2]. The compound has a molecular formula of C15H18ClN5O (MW 319.79) and appears in patent filings related to substituted arylmethylureas and heteroarylmethylureas for therapeutic applications [1]. Its structural features suggest potential as a research tool in kinase signaling studies, though publicly available quantitative bioactivity data remain limited.

Why 1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea Cannot Be Interchanged with Other Pyrimidinyl Ureas


Superficially similar pyrimidinyl phenylureas can exhibit markedly different biological activity profiles due to subtle variations in the phenyl ring substitution pattern and the pyrimidine-amino group [1]. The 3-chloro-4-methyl substitution on the phenyl ring of this compound imparts distinct steric and electronic properties compared to the 2-chloro, 4-ethyl, or 3,4-dimethyl analogs, which are known to influence kinase selectivity and cellular potency within the FGFR inhibitor class [2]. Even minor changes—such as relocation of the chloro group from the 3-position to the 2-position—can alter hydrogen-bonding networks with the target kinase hinge region, as demonstrated across related pyrimidinyl urea series [3]. Procurement of an unverified analog without confirmatory analytical and biological characterization therefore carries significant risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea Relative to Closest Analogs


Structural Differentiation: 3-Chloro-4-Methylphenyl Substitution vs. 2-Chlorophenyl and 4-Ethylphenyl Analogs

The target compound bears a 3-chloro-4-methyl substitution on the phenyl ring, whereas the closest commercially cataloged analogs include the 2-chlorophenyl variant (1-(2-chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea) and the 4-ethylphenyl variant (1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea). In related pyrimidinyl urea FGFR inhibitor series, the position and nature of phenyl substituents have been shown to alter FGFR1-4 isoform selectivity by up to 50-fold [1]. While direct head-to-head data for this specific compound are not publicly available, the 3-chloro-4-methyl pattern is sterically and electronically distinct from 2-chloro or 4-ethyl substitutions, predicting differential kinase hinge-region interactions [2].

Kinase inhibition Structure-activity relationship FGFR

Dimethylamino-Pyrimidine Moiety: Contrast with Morpholino- and Methoxy-Pyrimidine Analogs

The target compound incorporates a 2-(dimethylamino)pyrimidine moiety, whereas structurally related compounds in the same chemical space include 2-morpholinopyrimidine and 2-methoxypyrimidine variants. In the FGFR inhibitor chemotype exemplified by NVP-BGJ398 and related clinical candidates, the 2-amino substituent on the pyrimidine ring is a critical determinant of kinase hinge-binding affinity; dimethylamino groups provide a balance of hydrogen-bond acceptor capacity and steric bulk that differs from morpholino (larger, more polar) and methoxy (smaller, less basic) groups [1]. Class-level SAR indicates that replacement of dimethylamino with morpholino can reduce FGFR1 potency by >10-fold in biochemical assays [1].

Kinase inhibitor design Pharmacophore modeling Hinge-binding motif

Urea Linker Position: Methylene-Bridged vs. Directly Attached Pyrimidinyl Ureas

The target compound features a methylene (-CH2-) spacer between the urea nitrogen and the pyrimidine ring, whereas many comparator compounds such as 1-(3-chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea attach the urea directly to the pyrimidine core. The methylene linker introduces conformational flexibility that can affect the dihedral angle between the urea plane and the pyrimidine ring, potentially altering the presentation of the dimethylamino group to the kinase hinge region [1]. In related series of pyrimidinylmethyl ureas covered by WO2020123674A1, this methylene spacer is a deliberate design feature to modulate binding kinetics and selectivity [2].

Conformational flexibility Linker optimization Target engagement

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile

The target compound has a calculated partition coefficient (clogP) of approximately 3.14 and a topological polar surface area (TPSA) of 70.15 Ų [1]. This places it in a moderate lipophilicity range compared to the 3,4-dimethylphenyl analog, which has a lower clogP due to the absence of the electron-withdrawing chloro substituent. The chloro group at the 3-position increases lipophilicity and metabolic stability relative to non-halogenated analogs, while the para-methyl group maintains a balance between hydrophobic interactions and aqueous solubility [2]. The compound complies with Lipinski's Rule of Five (MW 319.80, HBA 6, HBD 2, RB 4, LogP 3.14), indicating suitability for cell-based assays [1].

Drug-likeness Physicochemical profiling Assay compatibility

Recommended Application Scenarios for 1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea Based on Differentiation Evidence


Kinase Selectivity Profiling: FGFR Isoform Discrimination Studies

The compound's distinct 3-chloro-4-methylphenyl substitution pattern, combined with the dimethylamino-pyrimidine hinge-binding motif, makes it suitable for inclusion in kinase selectivity panels aimed at dissecting FGFR1-4 isoform engagement. Based on class-level SAR [1], the chloro substituent at the meta position is expected to influence selectivity differently than ortho-chloro or non-halogenated analogs, enabling researchers to map substitution-dependent selectivity cliffs.

Linker Optimization Studies: Methylene Spacer vs. Direct Attachment in Urea-Based Kinase Inhibitors

The methylene bridge between the urea and pyrimidine ring is a defined structural variable absent in many comparator compounds. This compound serves as a specific tool for investigating how conformational flexibility introduced by a single methylene unit affects binding kinetics, residence time, and downstream signaling in FGFR-dependent cell lines [2].

Physicochemical Property Baseline for Halogenated Pyrimidinyl Urea Series

With a calculated clogP of 3.14 and TPSA of 70.15 Ų [3], this compound provides a reference point for structure-property relationship (SPR) studies within the pyrimidinyl aryl urea class. Its moderate lipophilicity and compliance with Lipinski rules make it a candidate for cellular assay development where non-specific binding and solubility must be balanced.

Patent-Directed Research: Arbutus Biopharma Arylmethylurea Chemotype Exploration

The compound falls within the generic scope of WO2020123674A1, which claims substituted arylmethylureas for therapeutic applications [4]. Researchers investigating the Arbutus Biopharma chemotype can use this specific compound as a structurally defined exemplar for comparative studies against other aryl/heteroaryl methylureas within the patent landscape.

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